2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, an amino group, a thiazole ring, and a sulfamoyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a thiazole ring, which is a type of heterocyclic aromatic ring that contains both sulfur and nitrogen atoms. This ring is substituted with various functional groups, including a carbamoyl group attached to a methylphenyl group, and an acetamide group attached to a sulfamoylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amino groups might participate in acid-base reactions, the carbamoyl group could undergo hydrolysis, and the thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications
- Application : This compound can be utilized in catalytic protodeboronation reactions. Specifically, it enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown . This reaction sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol.
- Application : THIQ-based compounds exhibit potential against various infective pathogens and neurodegenerative disorders. Their pharmacological properties make them interesting candidates for drug development .
Catalytic Protodeboronation
Isoquinoline Alkaloids and Neurodegenerative Disorders
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4S2/c1-14-2-6-16(7-3-14)24-20(28)26-21-25-17(13-31-21)12-19(27)23-11-10-15-4-8-18(9-5-15)32(22,29)30/h2-9,13H,10-12H2,1H3,(H,23,27)(H2,22,29,30)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZMVOZNZGLYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
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